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Compound of Interest

Compound Name: 2-lodo-N-methylbenzamide

Cat. No.: B3060623

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development, detailing the core chemical properties, synthesis, and
applications of 2-lodo-N-methylbenzamide.

Introduction: Strategic Importance in Synthesis

2-lodo-N-methylbenzamide is a halogenated aromatic amide that has garnered significant
attention as a versatile intermediate in organic synthesis. Its structure, featuring an ortho-iodine
atom on the benzene ring and an N-methylamide group, provides two key points of reactivity.
The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-
heteroatom bonds through various cross-coupling reactions, making it a valuable building block
in the construction of complex molecular architectures. This strategic importance is most
notable in the field of medicinal chemistry, where it serves as a key precursor for
pharmacologically active molecules.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount
for its effective use in a laboratory setting. These properties dictate choices regarding solvents,
reaction temperatures, and purification methods. The key physicochemical data for 2-lodo-N-

methylbenzamide are summarized below.
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Property Value Source(s)
CAS Number 58084-22-3 [112][3114]
Molecular Formula CsHsINO [1103114]
Molecular Weight 261.06 g/mol [1112]131[4]
Appearance Solid (form may vary) [5]
Melting Point 125 - 128 °C (257 - 262 °F) [6]
Topological Polar Surface Area

29.1 A2 [1](4]
(TPSA)
logP (Octanol/Water Partition

1.6508 [4]

Coeff.)

Synthesis and Purification

The reliable synthesis of 2-lodo-N-methylbenzamide is crucial for its application in further
synthetic steps. A common and effective method involves the amidation of 2-iodobenzoic acid.

Conceptual Synthesis Workflow

The transformation from a carboxylic acid to a primary or secondary amide is a fundamental
process in organic chemistry. The chosen methodology must activate the carboxylic acid for
nucleophilic attack by the amine, in this case, methylamine.
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Caption: General synthesis pathway for 2-lodo-N-methylbenzamide.

Detailed Experimental Protocol: Amidation of 2-
lodobenzoic Acid

This protocol describes a robust method for synthesizing 2-lodo-N-methylbenzamide via an
acyl chloride intermediate.

Materials:
e 2-lodobenzoic acid
e Thionyl chloride (SOCI2)

e Methylamine solution (e.g., 40% in H20 or 2M in THF)
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e Dichloromethane (DCM), anhydrous

e Triethylamine (EtsN) or Diisopropylethylamine (DIPEA)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Hexanes and Ethyl Acetate for chromatography

Procedure:

» Activation (Acyl Chloride Formation):

[e]

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-
iodobenzoic acid (1.0 eq).

o Add an excess of thionyl chloride (SOCIz, ~5.0 eq), which also serves as the solvent.

o Causality Insight: Using SOCIz in excess ensures the complete conversion of the
carboxylic acid to the more reactive acyl chloride. The byproducts, SOz and HCI, are
gaseous and are easily removed, driving the reaction to completion.

o Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction by TLC or by
observing the cessation of gas evolution.

o After completion, remove the excess thionyl chloride under reduced pressure (rotary
evaporation). This step should be performed in a well-ventilated fume hood.

e Amidation:
o Dissolve the crude 2-iodobenzoyl chloride residue in anhydrous dichloromethane (DCM).

o Cool the solution to 0°C in an ice bath. Causality Insight: This cooling is critical to control
the exothermicity of the reaction between the highly reactive acyl chloride and the amine,
preventing side reactions.
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o In a separate flask, prepare a solution of methylamine (1.2 eq) and a non-nucleophilic
base like triethylamine (1.5 eq) in DCM.

o Add the methylamine/base solution dropwise to the stirring acyl chloride solution at 0°C.

o Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until
TLC analysis indicates the consumption of the acyl chloride.

e Work-up and Purification:
o Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

o Wash the organic layer sequentially with 1M HCI, saturated NaHCOs solution, and brine.
Causality Insight: The acid wash removes excess amine and base, while the bicarbonate
wash removes any unreacted acidic starting material.

o Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate under
reduced pressure.

o The crude product can be purified by silica gel column chromatography (using a
hexanes/ethyl acetate gradient) or recrystallization to yield pure 2-lodo-N-
methylbenzamide.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The
data presented here are representative of what is expected for a successfully synthesized and
purified sample.
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Technique Expected Peaks / Sighals

Aromatic protons (multiplets, ~7.0-7.9 ppm), N-

H proton (broad singlet, may be exchangeable),

1H NMR
and N-methyl protons (singlet or doublet if
coupled to N-H, ~2.9 ppm).
Carbonyl carbon (~168 ppm), aromatic carbons
(including the carbon bearing the iodine at a
13C NMR characteristic upfield shift, ~95 ppm, and others

in the ~128-140 ppm range), and the N-methyl
carbon (~26 ppm).[1]

N-H stretch (~3300 cm~1), C=0 (amide | band)
IR Spectroscopy stretch (~1640 cm™1), and N-H bend (amide Il
band) (~1540 cm™1).

Mass Spectrometry Molecular ion peak (M*) at m/z = 261.[1][7]

Chemical Reactivity and Synthetic Utility

The primary utility of 2-lodo-N-methylbenzamide in drug development stems from the
reactivity of its carbon-iodine bond. This bond is an excellent handle for palladium-catalyzed
cross-coupling reactions, which are among the most powerful tools for constructing the
complex scaffolds of modern pharmaceuticals.

Key Applications in Cross-Coupling Reactions:

e Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for
introducing new aryl or alkyl groups.

o Heck Coupling: Reaction with alkenes to form substituted alkenes.
e Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This versatility allows chemists to strategically build out molecular complexity from a common,
readily available starting material.
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Caption: Synthetic utility of 2-lodo-N-methylbenzamide.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.

e Hazards: 2-lodo-N-methylbenzamide is harmful if swallowed and is suspected of causing
genetic defects.[6] It may also cause skin and eye irritation.[8][9]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and
face protection when handling this compound.[6][9]

» Handling: Use in a well-ventilated area or a fume hood.[8] Avoid generating dust.[8] Wash
hands thoroughly after handling.[6]

o Storage: Store in a cool, dry place, protected from light, and in a tightly sealed container.[4]
Store locked up.[6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[6]

Conclusion

2-lodo-N-methylbenzamide is a synthetically valuable building block, primarily due to the
strategic placement of the iodo group, which facilitates a wide range of palladium-catalyzed
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cross-coupling reactions. Its well-defined physicochemical properties and established synthetic
routes make it a reliable and crucial intermediate for researchers in medicinal chemistry and
drug discovery. A thorough understanding of its properties, synthesis, and handling is key to
leveraging its full potential in the development of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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